molecular formula C17H14N2O4 B2633358 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-46-0

3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

Cat. No. B2633358
CAS RN: 320420-46-0
M. Wt: 310.309
InChI Key: KXJOBJRRNMJBIW-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one” is a chemical compound with potential in scientific research. It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N2O4 . Its average mass is 310.304 Da and its monoisotopic mass is 310.095367 Da .


Chemical Reactions Analysis

Benzylamines, which are part of the structure of this compound, can undergo various reactions. For example, they can be alkylated using a Mn (I) pincer catalyst in an atom-economic and highly efficient manner .

Scientific Research Applications

Anticancer Agents

This compound could be used in the development of anticancer agents. A series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives, which are similar to the compound , have been synthesized and evaluated for their antiproliferative activity in vitro against two cancer cell lines . The most active analogues were found to inhibit the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values ranging from 5.7 to 12.2 μM .

Tubulin and Cyclin-Dependent Kinases (CDKs) Inhibitors

The compound could potentially be used as a dual inhibitor of tubulin and cyclin-dependent kinases (CDKs). This is based on the fact that similar compounds have been designed and synthesized for this purpose .

DNA Biosynthesis

Thymidylate synthase (TS) is a critical enzyme for DNA biosynthesis. Many nonclassical lipophilic antifolates targeting this enzyme are quite efficient and encouraging as antitumor drugs . The compound could potentially be used in this context.

Antifolate Drugs

The compound could potentially be used in the development of antifolate drugs. These drugs are designed to interfere with the actions of folate by inhibiting enzymes that require folate to function .

Organic Synthesis

The compound could be used in organic synthesis. Similar compounds have found broad applications in this field .

Bioconjugation

The compound could potentially be used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules, usually a protein and a labeling reagent .

properties

IUPAC Name

3-[(E)-2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-17-14-9-5-4-8-13(14)16(23-17)15(19(21)22)11-18-10-12-6-2-1-3-7-12/h1-9,11,16,18H,10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJOBJRRNMJBIW-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

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